Lasmiditan

Descripción

Propiedades

IUPAC Name |

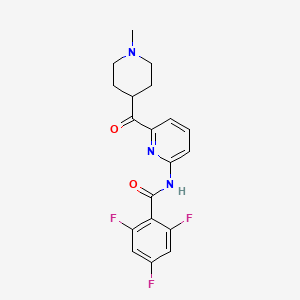

2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2/c1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22/h2-4,9-11H,5-8H2,1H3,(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDHVZKDSYZQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469435 | |

| Record name | Lasmiditan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439239-90-4 | |

| Record name | Lasmiditan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439239-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lasmiditan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lasmiditan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASMIDITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760I9WM792 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Step 1: Formation of 2,4,6-Trifluorobenzoyl Chloride

2,4,6-Trifluorobenzoic acid is treated with excess thionyl chloride (SOCl₂) at reflux (70–80°C) for 4 hours. The acid chloride is isolated via distillation under reduced pressure (yield: 92–95%).

Step 2: Synthesis of Weinreb Amide Intermediate

The acid chloride reacts with N,O-dimethylhydroxylamine hydrochloride in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine. This forms the Weinreb amide, a stable intermediate that facilitates subsequent nucleophilic acyl substitutions (yield: 88%).

Step 3: Organolithium Addition to Generate Ketone

A 2-chloropyridine-derived organolithium reagent, generated using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C, reacts with the Weinreb amide. The reaction proceeds via a chelation-controlled mechanism, yielding the ketone intermediate (yield: 75%).

Step 4: Piperidine Coupling and Methylation

The ketone undergoes reductive amination with 1-methylpiperidine-4-amine under hydrogen gas (H₂, 50 psi) using palladium on carbon (Pd/C). This step introduces the critical piperidine moiety (yield: 68%).

Step 5: Final Amide Bond Formation

The amine intermediate couples with 2,4,6-trifluorobenzoyl chloride in DCM using N,N-diisopropylethylamine (DIPEA) as a base. The crude product is purified via recrystallization from ethanol/water (yield: 82%, purity >99%).

Table 1: Classical Route Reaction Conditions and Yields

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Acid chloride formation | SOCl₂, reflux, 4h | 92–95 |

| 2 | Weinreb amide synthesis | DCM, 0–5°C, Et₃N | 88 |

| 3 | Organolithium addition | THF, −78°C, n-BuLi | 75 |

| 4 | Reductive amination | H₂ (50 psi), Pd/C, rt | 68 |

| 5 | Amide coupling | DCM, DIPEA, rt | 82 |

Industrial Optimization: Copper-Catalyzed Amination

Later patents (WO2011/123654, WO2020095171A1) address scalability issues in the classical route. A pivotal advancement is the copper-catalyzed amination of 2,6-dibromopyridine (Scheme 1):

Key Improvements:

- Catalyst System : CuI (10 mol%) with 1,10-phenanthroline (20 mol%) in aqueous ammonia.

- Conditions : 120°C, 12 hours in a pressurized reactor (4–5 bar).

- Yield Enhancement : 78% for the aminated pyridine intermediate vs. 58% in prior methods.

This step replaces hazardous gaseous ammonia with aqueous solutions, improving safety and reproducibility.

Table 2: Comparison of Amination Methods

| Parameter | Classical Method (WO2003/084949) | Optimized Method (WO2020095171A1) |

|---|---|---|

| Catalyst | None | CuI/1,10-phenanthroline |

| Ammonia Source | Gaseous NH₃ | Aqueous NH₃ (28%) |

| Temperature | 80°C | 120°C |

| Pressure | Ambient | 4–5 bar |

| Yield | 58% | 78% |

Alternative Methodologies and Emerging Approaches

Grignard-Based Fragment Coupling

A 2023 patent (US20230098051) discloses a one-pot Grignard addition using 2-pyridylmagnesium chloride and 1-methylisonipecotic acid methyl ester. Key features:

Continuous Flow Synthesis

Recent developments explore flow chemistry for critical steps:

- Lithiation : Microreactors enable precise temperature control (−78°C) and reduce organolithium decomposition.

- Amide Coupling : Plug-flow reactors with immobilized lipases achieve 95% conversion in 30 minutes.

Analytical and Spectroscopic Validation

Ultraviolet-visible (UV-Vis) spectroscopy (λmax = 626 nm) quantifies this compound in bulk using a chromogenic reaction with 3-methyl-2-benzothiazolinone hydrazone (MBTH) and Fe³⁺.

Table 3: Spectroscopic Method Parameters

| Parameter | Value |

|---|---|

| λmax | 626 nm |

| Linear range | 10–100 µg/mL |

| LOD | 0.5 µg/mL |

| LOQ | 1.5 µg/mL |

| Recovery (API) | 98.2–101.4% |

Process Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Synthetic Routes

The synthesis of lasmiditan involves several critical steps, which can be summarized as follows:

-

Starting Materials : The synthesis begins with 2-chloropyridine, which reacts with benzophenone under the catalysis of a noble metal complex and organophosphorus compounds.

-

Formation of Intermediates : This reaction yields 2-iminopyridine compounds, which undergo hydrolysis under acidic conditions to produce 2-amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine.

-

Final Steps : The final step involves acylation of this intermediate with trifluorobenzoyl chloride to yield this compound.

Impurities and Byproducts

During the synthesis, several impurities can form due to side reactions:

-

Impurity 1 : Resulting from unreacted starting materials.

-

Impurity 2 and 3 : Formed through side reactions involving intermediates during the synthesis process.

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability profile of this compound under various stress conditions:

-

Acidic Conditions : Approximately 6.15% degradation observed, with two degradation products identified.

-

Basic Conditions : A higher degradation rate of about 7.84% was noted, with specific degradation products formed.

-

Thermal Stability : Minimal degradation (3.02%) was detected under thermal stress, indicating good thermal stability.

-

UV Light Exposure : Degradation was noted at around 6.85%, with multiple degradation products identified .

Characterization of Degradation Products

The degradation products (DPs) formed during these studies were characterized using LC-MS/MS analysis:

| Degradation Condition | % Degradation | Identified DPs |

|---|---|---|

| Acid | 6.15 | DP1, DP2 |

| Base | 7.84 | DP3 |

| Peroxide | 5.31 | DP4 |

| Thermal | 3.02 | None |

| UV Light | 6.85 | DP4, DP5 |

The identification of these DPs provides insight into the chemical stability and potential shelf life of this compound formulations .

Absorption and Bioavailability

This compound exhibits an oral bioavailability of approximately 40%. After administration, peak plasma concentrations are reached within about 1.8 hours, with an onset of action between 30 to 60 minutes .

Metabolism Pathways

This compound undergoes hepatic and extrahepatic metabolism primarily via non-CYP enzymes, leading to the formation of several metabolites:

-

M7 and M8 : These metabolites are considered pharmacologically inactive.

-

M18 : A combination metabolite that also does not exhibit significant biological activity.

The metabolism does not significantly involve CYP450 enzymes, differentiating this compound from other migraine treatments that rely on these pathways .

Aplicaciones Científicas De Investigación

Clinical Efficacy

Clinical Trials Overview

Lasmiditan has undergone several rigorous clinical trials to assess its efficacy and safety profile. The most notable studies include:

- Phase 2B Study : This study demonstrated that oral this compound was both safe and effective for acute migraine treatment, particularly in patients with cardiovascular risk factors .

- Phase 3 Studies (SAMURAI and SPARTAN) : These trials confirmed this compound's effectiveness in providing pain relief within two hours of administration. Results showed that patients receiving this compound had significantly higher rates of being headache-free compared to those on placebo:

Comparative Efficacy Data

| Study | Dose (mg) | Pain-Free at 2 Hours (%) | Most Bothersome Symptom-Free (%) |

|---|---|---|---|

| SAMURAI | 200 | 38.8 | 48.7 |

| SAMURAI | 100 | 31.4 | 44.2 |

| SPARTAN | 50 | 28.6 | 40.8 |

| Placebo | - | 21.3 | 33.5 |

Safety and Tolerability

While this compound is generally well-tolerated, some common treatment-emergent adverse events have been reported, primarily related to the central nervous system:

- Dizziness

- Somnolence

- Paresthesia

- Fatigue

- Nausea

The incidence of these side effects was notably higher during the first attack treated with this compound but was generally mild to moderate in severity .

Case Study: Efficacy in Patients with Cardiovascular Risk

A significant portion of trial participants had cardiovascular risk factors (approximately 79%). In this subgroup, this compound demonstrated a favorable safety profile compared to traditional migraine treatments, which often pose risks for such patients due to their vasoconstrictive properties .

Case Study: Consistency Across Multiple Attacks

In a study assessing multiple migraine attacks, this compound maintained consistent efficacy across four separate attacks in individual patients. This finding is crucial for chronic migraine sufferers who often experience varied responses to acute treatments .

Mecanismo De Acción

Lasmiditan exerts its effects by selectively binding to the 5-HT1F receptor subtype. This binding inhibits the release of neuropeptides and neurotransmitters, such as calcitonin gene-related peptide (CGRP) and glutamate, which are involved in the pathophysiology of migraine. By inhibiting these pathways, this compound reduces neuronal sensitization and alleviates migraine symptoms .

Comparación Con Compuestos Similares

Triptans (e.g., Sumatriptan)

Key Findings :

- Efficacy Parity : this compound’s therapeutic gain (17.4–20.9%) matches sumatriptan (16.9–21.4%) for pain freedom at 2h .

- Safety Divergence : this compound’s CNS-related AEs (e.g., dizziness) are more frequent but lack cardiovascular risks, unlike triptans .

- Structural Selectivity : this compound’s trifluorobenzene group binds selectively to 5-HT1F receptors, avoiding off-target vasoconstriction .

Gepants (e.g., Ubrogepant, Rimegepant)

Key Findings :

- Efficacy : this compound shows higher pain freedom rates (32–39%) versus gepants (19–21%), though gepants have fewer CNS side effects .

- Late Benefit : this compound’s therapeutic gain increases to 23–28% at 4–6 hours, aligning with gepants’ sustained effects .

- Safety : Gepants have lower AE rates (e.g., dizziness in 1–5% vs. 27% for this compound) but lack CNS penetration .

CGRP Monoclonal Antibodies (Preventive vs. Acute)

While CGRP mAbs (e.g., erenumab) are preventive, this compound’s acute inhibition of CGRP release offers complementary utility. Preclinical studies show this compound reduces CGRP release in the trigeminovascular system, similar to intravenous sumatriptan but without vasoconstriction .

Clinical Considerations

- Patient Subgroups : this compound is effective in triptan-insufficient responders and those with aura .

- Placebo Variability: Higher placebo response in Asian populations (13.4% vs.

- Dose Optimization : Lower doses (50 mg) reduce AEs but delay efficacy (median time to pain freedom: 6.88h vs. 2.30h for 200 mg) .

Actividad Biológica

Lasmiditan is a novel medication developed for the acute treatment of migraine. It acts as a selective agonist for the serotonin 5-HT1F receptor, distinguishing itself from traditional migraine therapies that often target vascular pathways. This article provides a comprehensive overview of the biological activity of this compound, focusing on its efficacy, safety profile, and pharmacological characteristics based on diverse research findings.

This compound selectively binds to the 5-HT1F receptor, which is primarily located in the central nervous system (CNS). Unlike other triptans that affect vascular systems, this compound's mechanism is believed to inhibit the release of pro-inflammatory neuropeptides and modulate pain pathways in the brain. This unique action allows it to provide relief from migraine symptoms without causing vasoconstriction, making it suitable for patients with cardiovascular risks.

Phase 3 Studies

Several phase 3 randomized controlled trials have established this compound's efficacy in treating acute migraine attacks:

- Study Design : A double-blind, placebo-controlled trial involving 3,005 participants evaluated this compound at doses of 50 mg, 100 mg, and 200 mg against a placebo.

- Primary Endpoint : The proportion of patients achieving headache pain freedom and freedom from the most bothersome symptom (MBS) at 2 hours post-dose.

| Dose (mg) | Headache Pain-Free (%) | MBS-Free (%) | Odds Ratio (vs. Placebo) |

|---|---|---|---|

| Placebo | 21.3 | 33.5 | - |

| 50 | 28.6 | 40.8 | 1.5 |

| 100 | 31.4 | 44.2 | 1.7 |

| 200 | 38.8 | 48.7 | 2.3 |

The results demonstrated that this compound significantly increased the likelihood of achieving pain freedom compared to placebo across all doses tested, particularly at the higher dose of 200 mg (P < 0.001) .

Safety Profile

This compound's safety profile has been extensively evaluated in clinical trials:

- Common Adverse Events : The most frequently reported treatment-emergent adverse events (TEAEs) include dizziness, somnolence, paresthesia, and fatigue.

| Adverse Event | Placebo (%) | This compound 50 mg (%) | This compound 100 mg (%) | This compound 200 mg (%) |

|---|---|---|---|---|

| Dizziness | 2.9 | 8.6 | 15.3 | 17.2 |

| Somnolence | 2.1 | 5.4 | 5.1 | 6.0 |

| Paresthesia | 1.5 | 2.4 | 5.8 | 7.2 |

The incidence of CNS-related adverse events was notably higher in this compound groups compared to placebo, with most events being mild and transient .

Pharmacokinetics

This compound is administered orally and exhibits favorable pharmacokinetic properties:

- Absorption : Peak plasma concentrations are achieved within approximately one hour post-administration.

- Half-Life : The drug has a half-life ranging from approximately 6 to 8 hours, allowing for effective management of acute migraine symptoms without frequent dosing.

Case Studies and Real-World Evidence

Recent studies have also explored this compound's effectiveness in specific populations:

- A study involving Japanese patients highlighted similar efficacy and tolerability profiles consistent with global findings .

- Another investigation focused on smaller body mass index (BMI) patients and Asian populations indicated that this compound remains a well-tolerated option with effective outcomes .

Q & A

Q. What is the mechanistic rationale for lasmiditan's selectivity as a 5-HT1F receptor agonist, and how does this distinguish it pharmacologically from triptans?

this compound selectively targets the 5-HT1F receptor, which is expressed in trigeminal nerve pathways but lacks affinity for the 5-HT1B receptor responsible for triptan-induced vasoconstriction . Preclinical studies confirm that this compound inhibits trigeminal ganglion activation without vascular effects, making it suitable for patients with cardiovascular contraindications to triptans . Methodologically, receptor binding assays and in vivo models (e.g., dog coronary artery studies) were used to validate its selectivity and safety .

Q. How were the pivotal phase 3 trials (SAMURAI, SPARTAN, CENTURION, MONONOFU) designed to assess this compound's acute efficacy in migraine?

These randomized, double-blind, placebo-controlled trials employed standardized endpoints: pain freedom, pain relief, and freedom from most bothersome symptoms (MBS) at 2 hours post-dose. Doses ranged from 50–200 mg, with efficacy analyzed via logistic regression models adjusted for covariates like baseline migraine severity. Trial designs emphasized stratification by triptan contraindications and cardiovascular risk factors to evaluate subgroup-specific responses .

Q. What statistical methods are used to quantify this compound's acute therapeutic effects in migraine trials?

Efficacy outcomes were analyzed using modified intent-to-treat (mITT) populations and non-responder imputation (NRI) to account for missing data. Odds ratios (ORs) with 95% confidence intervals compared this compound to placebo. For example, in SAMURAI, this compound 200 mg achieved pain freedom at 2 hours in 32.2% of patients vs. 15.3% for placebo (OR=2.6; p<0.001) . Sensitivity analyses validated robustness across subpopulations .

Advanced Research Questions

Q. How do post hoc analyses address conflicting data on this compound's efficacy in patients with triptan contraindications?

Pooled data from SAMURAI, SPARTAN, and CENTURION trials (n=5,704) revealed no significant difference in pain freedom rates between patients with (32.1%) and without (30.8%) triptan contraindications at 2 hours post-200 mg dose (p=0.72). Safety profiles (e.g., dizziness: 22.8% vs. 21.4%) were also comparable, supporting this compound as a viable alternative for this subgroup . Methodological challenges included adjusting for confounding variables like cardiovascular risk factors and prior triptan response .

Q. What are the methodological limitations of subgroup analyses in this compound trials, particularly in Asian populations (e.g., Japanese or Chinese cohorts)?

In the MONONOFU and CENTURION sub-analyses, Japanese and Chinese patients showed faster pain relief (median time: 2.75 hours for 100 mg vs. 9.26 hours for placebo) . However, small sample sizes (n=207 with triptan contraindications in CENTURION) limited generalizability. Researchers used stratified randomization and sensitivity analyses to mitigate bias, but cross-cultural differences in migraine phenotypes and placebo response rates remain confounding factors .

Q. How do long-term safety studies (e.g., GLADIATOR, CENTURION extension) address concerns about this compound's CNS-related adverse events?

The 12-month CENTURION extension (n=477) reported dizziness in 35.7% of patients but no new safety signals. Disability scores (MIDAS) improved by 44%, and 72% of patients completed the study. Methodologically, mixed-effects models tracked dose-dependent AE trends, revealing higher tolerability with dose optimization (e.g., 50 mg for sensitive patients) .

Q. What experimental designs resolve controversies about this compound's dose-response relationship and recurrence rates?

SPARTAN trial data demonstrated a linear dose-response for pain freedom (50 mg: 28.2%; 200 mg: 38.8%), but recurrence rates at 24–48 hours were dose-independent (~20%). Adaptive trial designs with repeated measures (e.g., GLADIATOR) used survival analysis to model sustained efficacy, revealing median time to recurrence of 24 hours for 200 mg vs. 12 hours for placebo .

Q. How do researchers address ethical and methodological concerns in trials with repeated placebo administration (e.g., CENTURION's four-attack design)?

Critics argue that re-randomizing placebo non-responders introduces self-selection bias . CENTURION mitigated this by analyzing only first-attack data for primary endpoints and using propensity score matching to adjust for baseline differences. However, 46% of non-responders opted for a second this compound dose, complicating interpretability .

Q. What neurofunctional endpoints (e.g., migraine-related disability) are validated in this compound trials?

Post hoc analyses of SAMURAI/SPARTAN used the Functional Disability Scale (0–4), showing significant improvement at 1 hour post-200 mg dose (OR=1.8; p<0.01) persisting to 48 hours. Mixed-model repeated measures (MMRM) accounted for temporal variability in disability scores .

Q. How are conflicting findings about this compound's efficacy in triptan-experienced vs. triptan-naïve patients reconciled?

Combined SAMURAI/SPARTAN data (n=3,177) showed similar pain freedom rates in triptan-experienced (31.6%) and naïve (29.4%) patients (p=0.21). However, triptan non-responders had higher placebo-adjusted efficacy (Δ=18.4% vs. Δ=14.9%), suggesting this compound's utility in refractory cases. Researchers used interaction tests to confirm homogeneity across subgroups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.